4-(N,N-dimethylsulfamoyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C20H28N6O4S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
The chemical compound , due to its complex structure, resembles compounds involved in various synthetic and pharmacological research studies. For instance, compounds with similar structures have been synthesized for their potential anti-inflammatory, analgesic, and anticonvulsant activities. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed promising results as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, another study synthesized novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing an efficient and straightforward method for their production (Bhat et al., 2018).
Antimicrobial and Antitumor Activities
Compounds with morpholine and pyrimidine moieties have been explored for their antimicrobial and antitumor activities. For example, pyrimidine-triazole derivatives were synthesized and tested against various bacterial and fungal strains, demonstrating potential as antimicrobial agents (Majithiya & Bheshdadia, 2022). Another research focused on the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor with significant antitumor activity in vivo (Zhou et al., 2008).
Anticonvulsant Activity
The synthesis and evaluation of ameltolide analogues for anticonvulsant models have also been reported. Two new ameltolide derivatives demonstrated superior efficacy to phenytoin in maximal electroshock seizure tests, highlighting the potential of structurally similar compounds for anticonvulsant therapy (Lambert et al., 1995).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O4S/c1-15-23-18(14-19(24-15)26-10-12-30-13-11-26)21-8-9-22-20(27)16-4-6-17(7-5-16)31(28,29)25(2)3/h4-7,14H,8-13H2,1-3H3,(H,22,27)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEQCGLPMYQIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.